
(R)-Apomorphine-10-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Apomorphine-10-sulfate is a derivative of apomorphine, a compound known for its dopaminergic activity. This compound is of significant interest due to its potential applications in various fields, including medicine and pharmacology. Apomorphine itself is a non-selective dopamine agonist, and its sulfate derivative is studied for its enhanced solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Apomorphine-10-sulfate typically involves the sulfonation of apomorphine. This process can be achieved through the reaction of apomorphine with sulfuric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of ®-Apomorphine-10-sulfate involves large-scale sulfonation reactors where apomorphine is reacted with sulfuric acid. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
®-Apomorphine-10-sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent apomorphine.
Substitution: Various substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and catalysts.
Major Products Formed
科学研究应用
®-Apomorphine-10-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of ®-Apomorphine-10-sulfate involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, mimicking the effects of dopamine and stimulating the receptors. This leads to various physiological responses, including improved motor function and reduced symptoms of neurological disorders. The compound primarily targets the D1 and D2 dopamine receptors, which are involved in regulating movement and coordination.
相似化合物的比较
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine agonist with similar therapeutic applications.
Uniqueness
®-Apomorphine-10-sulfate is unique due to its enhanced solubility and stability compared to its parent compound, apomorphine. This makes it more suitable for certain pharmaceutical applications, particularly in formulations where solubility is a critical factor.
属性
分子式 |
C17H17NO5S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
[(6aR)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H17NO5S/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(17(19)16(11)12)23-24(20,21)22/h2-6,13,19H,7-9H2,1H3,(H,20,21,22)/t13-/m1/s1 |
InChI 键 |
IHOVAMLPXSKBSG-CYBMUJFWSA-N |
手性 SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
规范 SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


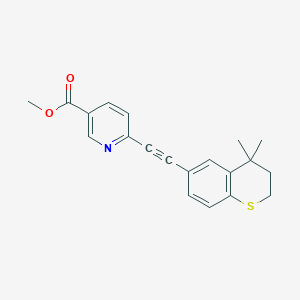
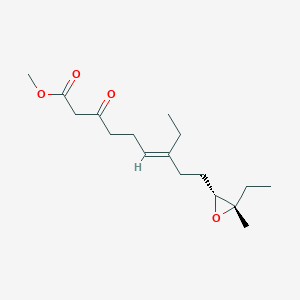
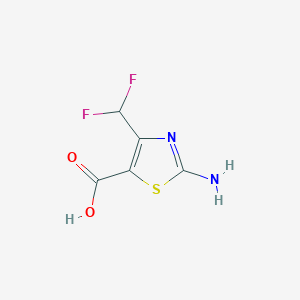
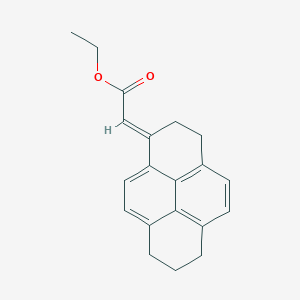
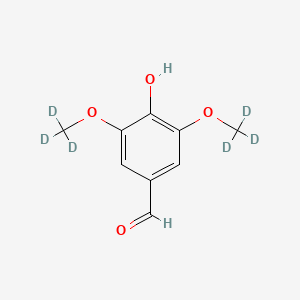

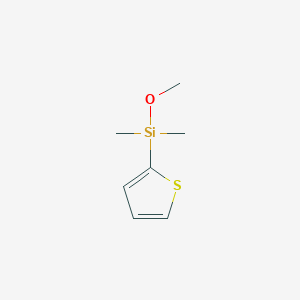
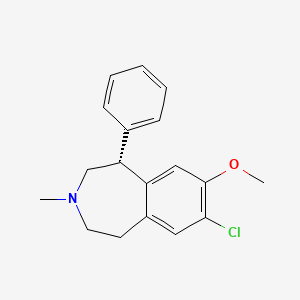
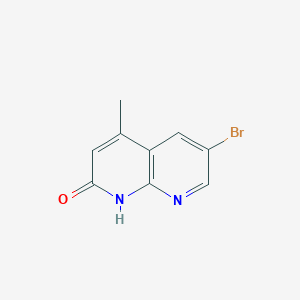
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
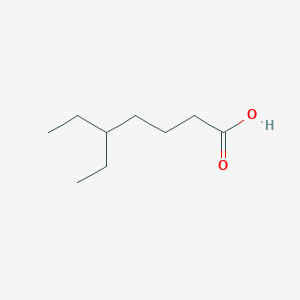


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
